molecular formula C12H15Cl3N2O B5207988 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide

Cat. No. B5207988
M. Wt: 309.6 g/mol
InChI Key: UAYQNAITJUZJCZ-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 298.69 g/mol. In

Mechanism of Action

The mechanism of action of BTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to serum albumin, a protein that transports various molecules in the blood. This binding may contribute to the drug delivery potential of BTA.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BTA inhibits the growth of certain cancer cells and reduces inflammation. In vivo studies have shown that BTA can reduce the size of tumors in mice. BTA has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using BTA in lab experiments is its high yield in the synthesis process. This makes it a cost-effective option for researchers. Additionally, BTA has low toxicity, making it a safer alternative to other chemicals that may be harmful. However, one limitation of using BTA is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving BTA. One area of interest is the development of BTA-based drug delivery systems, which could improve the efficacy and safety of certain drugs. Another potential direction is the synthesis of BTA-based polymers and nanoparticles for use in materials science. Additionally, further studies are needed to fully understand the mechanism of action of BTA and its potential applications in various fields.

Synthesis Methods

The synthesis of BTA involves the reaction of benzylamine with trichloroacetyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with acetic anhydride to form BTA. The yield of this process is typically high, making it an efficient method for the production of BTA.

Scientific Research Applications

BTA has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BTA has been investigated for its anti-tumor and anti-inflammatory properties. It has also been shown to have potential as a drug delivery system due to its ability to bind to certain proteins. In materials science, BTA has been used as a building block for the synthesis of various polymers and nanoparticles. In environmental science, BTA has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O/c1-9(18)16-11(12(13,14)15)17(2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYQNAITJUZJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide

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